The compound 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid is a unique chemical entity that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a trifluoromethyl group and a cyclopenta[c]pyrazole moiety, which are known to impart distinct biological activities.
This compound is synthesized through specific chemical reactions involving precursors that contain the necessary functional groups. The synthesis methods often leverage existing literature on similar compounds to optimize yields and purity.
The compound can be classified as a pyrazole derivative, which is a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and analgesic properties. Its unique trifluoromethyl substitution enhances its lipophilicity, potentially improving its pharmacokinetic profile.
The synthesis of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid typically involves several steps:
The reaction conditions are critical for optimizing yield and selectivity. For example, using solvents such as dichloromethane or dimethylformamide under controlled temperatures can significantly influence the reaction kinetics and product distribution. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid can be represented as follows:
The structure features:
The compound can participate in various chemical reactions:
Reactions are typically monitored using chromatographic techniques to ensure completion and to isolate products effectively. Reaction conditions such as temperature, pressure, and catalyst presence are optimized based on literature precedents.
The mechanism of action for 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid involves interaction with biological targets such as enzymes or receptors:
Research has indicated that compounds with similar structures can activate apoptotic pathways by regulating proteins such as Bcl-2 and Bax, leading to increased caspase activity and subsequent cell death.
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) provide insights into functional groups present within the molecule.
The compound has potential applications in:
The compound 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid (CAS: 938001-67-3) emerged as a structurally distinct scaffold in the early 2000s, coinciding with intensified exploration of fused heterocycles in drug discovery. Its initial documentation appeared in chemical catalogs as a building block for complex pharmacophores, with suppliers like BLD Pharm and Evitachem listing it for non-human research applications [1] [3]. The molecular architecture reflects a strategic fusion of two trends in medicinal chemistry: the incorporation of metabolically stable trifluoromethyl groups and the utilization of constrained bicyclic systems to enhance target selectivity. Historically, this compound’s development parallels advances in diabetes therapeutics, where structurally related triazolopiperazines bearing trifluoromethyl groups were optimized as dipeptidyl peptidase IV inhibitors (e.g., sitagliptin derivatives) . The emergence of this specific butanoic acid-functionalized pyrazole signifies a deliberate shift toward carboxylic acid-containing heterocycles, which offer advantages in solubility and protein binding compared to their ester precursors.
This compound (C₁₁H₁₃F₃N₂O₂, MW 262.23 g/mol) integrates three critical structural domains that synergistically modulate its physicochemical and biological properties [1] [3] [5]:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₃F₃N₂O₂ | HRMS [3] |
Molecular Weight | 262.23 g/mol | Calculated [3] |
IUPAC Name | 2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanoic acid | Evitachem [3] |
SMILES | CCC(C(=O)O)N1C2=C(CCC2)C(=N1)C(F)(F)F | Vulcanchem [5] |
logP (Predicted) | >1 (Hydrophobic) | Evitachem Analysis [3] |
Hydrogen Bond Acceptors | 4 (Carbonyl O, N1, N2, Carboxylate O) | Structural Analysis [5] |
Nuclear magnetic resonance studies of analogs indicate distinct chemical shifts: cyclopentane methylenes appear as multiplet signals (δ 1.8–2.6 ppm), while the pyrazole proton resonates as a singlet (δ ~7.05 ppm). The trifluoromethyl group generates a characteristic ¹⁹F nuclear magnetic resonance signal at δ -62 ppm [5]. The carboxylic acid enables zwitterion formation, granting amphiphilic character critical for membrane permeability and target engagement.
The pyrazole ring serves as a privileged scaffold in medicinal chemistry due to its:
The trifluoromethyl group (-CF₃) contributes multifaceted advantages:
This synergy is exemplified in dipeptidyl peptidase IV inhibitors, where trifluoromethylated heterocycles like triazolopiperazines achieve nanomolar potency (IC₅₀ = 18 nM) through enhanced target residence time and oral bioavailability . Similarly, patent literature reveals that trifluoromethylpyrazole derivatives act as potent nuclear factor erythroid 2-related factor 2 regulators for treating oxidative stress disorders [7]. The butanoic acid chain in this specific compound extends these principles, providing a carboxylic acid moiety for ionic interactions – a strategy proven successful in non-steroidal anti-inflammatory drugs and kinase inhibitors.
Synthetic Approaches and Analytical Characterization
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: